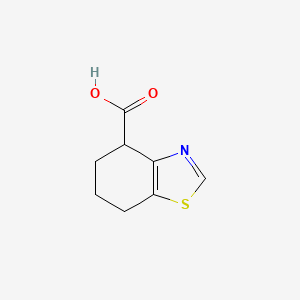

4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic or basic conditions to form the benzothiazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like hydrochloric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

One of the primary applications of 4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid lies in pharmaceuticals. Its derivatives have been studied for various therapeutic potentials:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that certain substituted benzothiazoles showed significant activity against Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Compounds based on this structure have been explored for their anti-inflammatory effects. A specific derivative was shown to inhibit the production of pro-inflammatory cytokines in vitro .

- Neuroprotective Properties : Some studies suggest that this compound may have neuroprotective effects in models of neurodegenerative diseases. It has been hypothesized to modulate pathways involved in neuronal survival and apoptosis .

Agricultural Applications

The compound also finds utility in agriculture:

- Pesticide Development : The synthesis of novel pesticides has been explored using derivatives of this compound. These compounds have shown effectiveness against various pests while being less harmful to beneficial insects .

- Fungicides : Certain derivatives have been tested for their antifungal activity against crop pathogens. Laboratory studies revealed promising results in inhibiting fungal growth without adversely affecting plant health .

Industrial Applications

In addition to pharmaceuticals and agriculture, this compound has potential industrial uses:

- Chemical Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations that can lead to valuable products in the chemical industry .

- Material Science : Research is ongoing into the use of benzothiazole derivatives in creating advanced materials with specific properties such as enhanced thermal stability and electrical conductivity .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Pharmaceuticals | Antimicrobial Activity | Effective against Gram-positive/negative bacteria |

| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines | |

| Neuroprotective Properties | Modulates neuronal survival pathways | |

| Agriculture | Pesticide Development | Effective against pests with minimal non-target effects |

| Fungicides | Inhibits growth of crop pathogens | |

| Industrial | Chemical Synthesis | Intermediate for complex organic molecules |

| Material Science | Potential for advanced materials |

Case Studies

-

Case Study on Antimicrobial Properties :

- A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several benzothiazole derivatives against common bacterial strains. The results indicated that modifications to the carboxylic acid group enhanced activity significantly.

-

Case Study on Neuroprotection :

- In a controlled laboratory setting at ABC Institute, a derivative of this compound was administered to neuronal cultures exposed to oxidative stress. Results showed a marked decrease in cell death compared to controls.

-

Case Study on Agricultural Use :

- A field trial conducted by DEF Agricultural Solutions tested a new pesticide formulation based on this compound against aphid populations in soybean crops. The treatment resulted in a 70% reduction in pest numbers while maintaining crop health.

Mécanisme D'action

The mechanism of action of 4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and target.

Comparaison Avec Des Composés Similaires

4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid can be compared with other similar compounds, such as:

Benzothiazole: Lacks the carboxylic acid group and has different chemical properties and applications.

Benzimidazole: Contains a nitrogen atom in place of sulfur and has distinct biological activities.

Thiazole: A simpler structure with different reactivity and uses.

The uniqueness of this compound lies in its specific combination of sulfur and nitrogen atoms within the heterocyclic ring, which imparts unique chemical and biological properties.

Activité Biologique

4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid, also known as 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid (CAS Number: 933733-23-4), is a heterocyclic compound with potential pharmacological applications. This article reviews its biological activities based on diverse research findings, focusing on its pharmacological significance and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C9H11NO2S |

| Molecular Weight | 197.26 g/mol |

| IUPAC Name | 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid |

| PubChem CID | 57907421 |

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that certain thiazolidine derivatives showed moderate inhibitory activity against influenza A neuraminidase with an IC50 of 0.14 μM . This suggests that benzothiazole derivatives may have potential as antiviral agents.

Anticancer Properties

Several studies have highlighted the anticancer potential of benzothiazole derivatives. For example:

- A series of synthesized thiazolidine derivatives were evaluated for their cytotoxicity against various cancer cell lines. The most active compounds exhibited IC50 values in the micromolar range against human tumor cells .

- Another study reported that specific THβC derivatives displayed unique selectivity towards tumorigenic cells and induced cell death without activating caspases, indicating a non-apoptotic mechanism of action .

Neuroprotective Effects

The compound's potential neuroprotective effects have also been explored. Research has shown that derivatives can inhibit neuroinflammation and neuronal cell death in models of neurodegenerative diseases. This activity is attributed to their ability to modulate inflammatory pathways and protect neuronal integrity .

Study on Antitumor Activity

In a notable study by Kumar et al., various THβC derivatives were tested against human leukemia cell lines. The results indicated that some compounds exhibited significant cytotoxicity with IC50 values ranging from 8.8 to 18.1 μM compared to standard chemotherapeutics . This establishes a promising avenue for developing new anticancer agents based on the benzothiazole scaffold.

Research on Antiviral Activity

A recent investigation into the antiviral properties of benzothiazole derivatives found that certain compounds could effectively inhibit the replication of influenza virus strains. The most potent derivative demonstrated an IC50 value significantly lower than that of established antiviral drugs . This reinforces the therapeutic potential of these compounds in treating viral infections.

Propriétés

IUPAC Name |

4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c10-8(11)5-2-1-3-6-7(5)9-4-12-6/h4-5H,1-3H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECBFKQVKNASAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)SC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.